2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
描述
The compound 2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a pyranobenzothiazine derivative characterized by a fused tricyclic core. Its structure includes a 2-bromophenyl substituent at position 4 and a 3-methylbenzyl group at position 6, with a nitrile moiety at position 3 and two sulfone oxygen atoms at position 3. This compound belongs to a class of molecules synthesized via multicomponent reactions involving benzothiazine precursors, aldehydes, and malononitrile .
属性
IUPAC Name |
2-amino-4-(2-bromophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O3S/c1-16-7-6-8-17(13-16)15-30-22-12-5-3-10-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBBLXBMUBNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesized compound's characteristics, biological evaluations, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrano-benzothiazine framework with various substituents that contribute to its biological activity. The presence of the bromophenyl and methylbenzyl groups enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential through various mechanisms:
- Inhibition of Kinases : The compound exhibited significant inhibitory effects against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. In comparative studies, it demonstrated superior efficacy when benchmarked against established inhibitors like Sorafenib .
-
Cell Viability Assays : The cytotoxic effects were assessed using the MTT assay across multiple cancer cell lines including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
Antimicrobial Activity
The compound was also evaluated for antimicrobial properties against various pathogens. Preliminary results indicated moderate to significant inhibition against selected bacterial strains and fungi, suggesting a broader spectrum of biological activity beyond anticancer effects .
Case Study 1: EGFR Inhibition
A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the substituent groups significantly influenced EGFR inhibition. The specific substitution patterns in the target compound contributed to its enhanced binding affinity and selectivity towards EGFR over other kinases .
Case Study 2: Cytotoxicity Profile
In vitro studies demonstrated that the compound's cytotoxicity was dose-dependent, with lower concentrations exhibiting selective toxicity towards cancer cells while sparing normal cell lines. This selectivity is crucial for minimizing side effects in therapeutic applications .
Research Findings
| Biological Activity | Assessed Parameter | Result |
|---|---|---|
| Kinase Inhibition | IC50 against EGFR | 13 nM |
| Cytotoxicity | IC50 against MCF-7 | 20 µM |
| Antimicrobial Efficacy | MIC against E. coli | 16 µg/mL |
相似化合物的比较
Table 1: Substituent Variations and Physical Properties
Key Observations:
Halogen Position Matters: The target compound’s 2-bromophenyl group contrasts with 3-bromophenyl (e.g., compound in and ).
Benzyl vs. Methyl Substituents: The 3-methylbenzyl group at position 6 likely enhances lipophilicity compared to smaller methyl groups (e.g., ) or polar hydroxymethyl moieties (e.g., ), influencing solubility and membrane permeability.
Sulfone vs. Pyrazole/Pyran Cores: The sulfone group in the target compound and its analogues (e.g., ) may enhance hydrogen-bonding interactions compared to pyrazole-based derivatives (e.g., ), affecting binding to biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
